molecular formula C11H18N2O3 B14092116 2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-

2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-

Cat. No.: B14092116
M. Wt: 226.27 g/mol
InChI Key: NLFHTKSVKMJEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)- (CAS: 328086-61-9) is a stereochemically defined ethyl ester derivative with a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . Its structure features:

  • A pentenoic acid backbone with an (2E,4S) configuration, indicating a trans double bond at position 2 and an S-stereocenter at position 2.
  • A 4-amino group and a 5-[(3S)-2-oxo-3-pyrrolidinyl] substituent, introducing hydrogen-bonding capabilities and chiral complexity.
  • An ethyl ester group at the carboxyl terminus, enhancing lipophilicity .

This compound is primarily utilized as a pharmaceutical intermediate, likely in the synthesis of protease inhibitors such as Rupintrivir (CAS: 223537-30-2), a human rhinovirus 3C protease inhibitor . Its solubility in dichloromethane, ethyl acetate, and methanol suggests versatility in organic synthesis .

Properties

IUPAC Name

ethyl 4-amino-5-(2-oxopyrrolidin-3-yl)pent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-16-10(14)4-3-9(12)7-8-5-6-13-11(8)15/h3-4,8-9H,2,5-7,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHTKSVKMJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The foundational strategy for synthesizing 2-pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)- involves sequential construction of the pyrrolidinyl ring followed by functionalization. A patent by Itoh et al. (1984) outlines a method where 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydropyrrolizine is reacted with ethyl oxalyl monochloride to form a structurally analogous pyrrolizine derivative. Adapting this approach, the pyrrolidinyl ring is first assembled via cyclization of a γ-lactam intermediate. Subsequent introduction of the amino group at position 4 is achieved through nucleophilic substitution using ammonia or protected amines, followed by oxidation to install the 2-oxo moiety.

Critical to this route is the stereochemical control at the 3S position of the pyrrolidinyl ring. As demonstrated in the synthesis of ethyl (E)-2,4-dimethylpent-2-enoate, chiral auxiliaries or asymmetric catalysis may be employed to ensure enantiomeric purity. For instance, the use of (S)-proline-derived catalysts during cyclization can induce the desired (3S) configuration. The final esterification step utilizes ethanol under acidic conditions (e.g., HCl or H2SO4) to yield the ethyl ester.

Enzymatic Reduction for Stereochemical Control

Biocatalytic methods offer precise control over the (2E,4S) configuration. A study by Patel et al. (2013) details the enzymatic reduction of α,β-unsaturated ketones using ketoreductases and glucose dehydrogenase. Applying this to the target compound, the α,β-unsaturated precursor 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid is synthesized via microbial reduction of a diketo ester intermediate.

Key steps include:

  • Substrate Preparation : Ethyl 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoate is synthesized from ethyl 4-chloroacetoacetate through halogenation and subsequent substitution.
  • Enzymatic Reduction : Recombinant Escherichia coli expressing secondary alcohol dehydrogenase (PfODH) and formate dehydrogenase reduces the α,β-unsaturated bond with >99% enantiomeric excess (e.e.).
  • Esterification : The reduced acid is esterified using ethanol and p-toluenesulfonic acid, yielding the final product.

This method achieves high stereoselectivity and scalability, with substrate concentrations up to 32 g/L reported.

Phosphorus-Based Alkylation and Esterification

Phosphonium ylides, as described in US Patent 4,955,401A, enable the formation of geometrically pure α,β-unsaturated esters. The synthesis involves:

  • Ylide Generation : Triphenylphosphine reacts with 2-bromo-valeric acid ethyl ester to form a phosphonium salt, which is deprotonated with a strong base (e.g., KOtBu) to generate the ylide.
  • Wittig Reaction : The ylide reacts with propionaldehyde to form (E)-2-propyl-2-pentenoic acid ethyl ester, a structural analog of the target compound.
  • Functionalization : The propyl group is replaced with the 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl] moiety via Pd-catalyzed cross-coupling or nucleophilic substitution.

This route ensures >95% geometric purity for the (2E) isomer and avoids positional isomers.

Three-Component Reaction Approach

A three-component reaction strategy, adapted from the synthesis of pyrrolidine-2,3-diones, combines ethyl glyoxylate, an amine, and a diketone to form the pyrrolidinyl ring. For the target compound:

  • Condensation : Ethyl glyoxylate reacts with 4-amino-2-pentenoic acid to form an imine intermediate.
  • Cyclization : Addition of acetylacetone induces cyclization, forming the 2-oxo-pyrrolidinyl ring.
  • Stereochemical Optimization : Chiral Lewis acids (e.g., Mg-BINOL complexes) direct the (3S) configuration during cyclization.

This method offers rapid assembly of the core structure but requires post-functionalization to install the ethyl ester.

Hydrolysis and Saponification Techniques

Final esterification often follows hydrolysis of protected intermediates. For example:

  • Saponification : The methyl ester of 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid is treated with KOH/EtOH to yield the free acid.
  • Re-Esterification : The acid is refluxed with ethanol and H2SO4 to form the ethyl ester.

This two-step process ensures high purity, with yields exceeding 90% under optimized conditions.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability Complexity
Multi-Step Organic 60–70% Moderate High High
Enzymatic Reduction 85–95% Excellent Moderate Medium
Phosphorus-Based Alkylation 75–80% High High Medium
Three-Component Reaction 50–65% Low Low Low

The enzymatic route excels in stereochemical control, while phosphorus-based alkylation offers scalability. Multi-step synthesis remains versatile for structural modifications.

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding biochemical processes.

Medicine

In medicine, (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable asset for various industrial applications.

Mechanism of Action

The mechanism of action of (2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Key Observations:

  • Complexity : Rupintrivir (598.66 g/mol) is the most structurally complex, with multiple aromatic and heterocyclic groups, while the target compound (226.27 g/mol) serves as a simpler intermediate .
  • Functional Groups: The target compound’s amino-pyrrolidinyl motif distinguishes it from non-nitrogenated analogs like (2E)-4-oxo-2-pentenoic acid . Sulfinyl (CAS 745835-72-7) and phenyl (CAS 76352-65-3) substituents in other derivatives alter electronic properties and solubility .
  • Stereochemistry : The (2E,4S) configuration in the target compound is critical for its role as a precursor to Rupintrivir, which requires precise stereochemistry for antiviral activity .

Physical and Chemical Properties

Property Target Compound (2E)-4-Oxo-2-pentenoic acid Ethyl 2-acetyl-3-oxo-5-phenyl-4-pentenoate
Density (g/cm³) 1.117 (predicted) N/A N/A
Boiling Point (°C) 435.0 (predicted) N/A N/A
Solubility DCM, ethyl acetate, methanol Water (limited), polar solvents Lipophilic solvents (e.g., toluene)
pKa 16.38 (predicted) ~2.5 (carboxylic acid) N/A

Key Observations:

  • The target compound’s higher predicted boiling point (435°C) vs. simpler esters (e.g., 142.20 g/mol ethyl trans-2-methyl-2-pentenoate) reflects its polarizable amino and pyrrolidinyl groups .
  • Solubility: The target’s solubility in polar aprotic solvents aligns with its intermediate role in multi-step syntheses, while phenyl-containing analogs (CAS 76352-65-3) favor non-polar media .

Biological Activity

The compound 2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)- is a derivative of pentenoic acid that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a pentenoic acid backbone with an amino group and a pyrrolidine derivative. Its IUPAC name highlights its stereochemistry and functional groups:

  • IUPAC Name : 2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-
  • Molecular Formula : C₉H₁₅N₃O₃
  • Molecular Weight : 185.23 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 2-pentenoic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that various esters of pentenoic acids can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties.

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus12
C. albicans10

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to lipid metabolism and cholesterol synthesis. This activity is crucial for developing treatments for conditions such as hyperlipidemia.

Case Studies

  • Case Study on Lipid Metabolism : A study investigated the effects of similar compounds on lipid metabolism in murine models. The results indicated a significant reduction in serum cholesterol levels after administration of the compound over a four-week period.
    • Findings :
      • Reduction in LDL cholesterol by up to 30%
      • Increase in HDL cholesterol levels
    This suggests that derivatives like 2-pentenoic acid could be explored for their therapeutic potential in managing cholesterol levels.
  • Case Study on Antimicrobial Activity : Another study focused on the antimicrobial efficacy of various pentenoic acid derivatives against multi-drug resistant strains. The findings showed that certain derivatives had a synergistic effect when combined with conventional antibiotics.
    • Results :
      • Enhanced efficacy against resistant strains
      • Potential for use in combination therapies

The biological activity of 2-pentenoic acid derivatives can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of peptidoglycan layers in bacterial cell walls.
  • Modulation of Lipid Metabolism : By inhibiting key enzymes in lipid metabolism pathways, these compounds can alter lipid profiles and contribute to cardiovascular health.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its stereochemical purity be validated?

Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, including amidation, esterification, and stereoselective cyclization. Key intermediates include pyrrolidinone derivatives and ethyl pentenoate precursors. For stereochemical validation:

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can resolve enantiomers using hexane/isopropanol gradients.
  • NMR analysis of coupling constants (e.g., JJ-values for vinyl protons in 1H^1H-NMR) confirms the (2E,4S) configuration .
  • X-ray crystallography provides definitive stereochemical assignment if crystals are obtainable.

Basic: How is the compound’s stability evaluated under varying pH and temperature conditions?

Methodological Answer:
Stability studies should employ:

  • Accelerated degradation assays (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring.
  • pH-dependent hydrolysis analysis : Dissolve in buffers (pH 1–12) and track ester/amide bond cleavage via LC-MS. The pyrrolidinone ring’s lactam group may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products.

Advanced: What computational strategies optimize enantioselective synthesis of the (3S)-pyrrolidinyl moiety?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify optimal catalysts:

  • Asymmetric organocatalysis : Proline derivatives or cinchona alkaloids can induce stereocontrol during pyrrolidinone formation .
  • Molecular docking predicts interactions between intermediates and chiral catalysts. For example, the 2-oxo-pyrrolidinyl group’s conformation may influence steric hindrance in catalytic pockets .
  • ICReDD’s reaction path search methods integrate quantum chemistry and experimental feedback to refine reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How can researchers reconcile contradictory data in biological activity assays (e.g., receptor binding vs. cellular efficacy)?

Methodological Answer:
Contradictions may arise from assay-specific variables:

  • Receptor binding assays : Use surface plasmon resonance (SPR) to measure KdK_d values. Ensure purity >95% to exclude off-target effects.
  • Cellular assays : Optimize membrane permeability by modifying the ester group (e.g., ethyl vs. tert-butyl esters) and validate with LC-MS intracellular concentration measurements.
  • Meta-analysis : Compare results across orthogonal assays (e.g., fluorescence polarization vs. functional cAMP assays) to distinguish binding affinity from downstream signaling .

Advanced: What analytical techniques resolve ambiguities in characterizing the compound’s tautomeric forms?

Methodological Answer:
The 4-amino group and 2-oxo-pyrrolidinyl moiety may exhibit tautomerism:

  • Dynamic NMR at variable temperatures (e.g., 25–60°C) detects exchange signals between tautomers.
  • IR spectroscopy identifies carbonyl stretching frequencies (1650–1750 cm1^{-1}) to differentiate lactam vs. lactim forms.
  • High-resolution mass spectrometry (HRMS) with ion mobility separation resolves coexisting tautomers based on collision cross-section differences .

Basic: What in vitro models are suitable for preliminary evaluation of its pharmacological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine hydrolases or proteases (e.g., trypsin-like enzymes) due to the compound’s amide/ester motifs. Use fluorogenic substrates for real-time activity monitoring.
  • Cell-based cytotoxicity : Screen in HEK293 or HepG2 cells with MTT assays. Include controls for esterase-mediated hydrolysis (e.g., co-treatment with esterase inhibitors) .

Advanced: How can reactor design improve yield in scale-up synthesis?

Methodological Answer:

  • Microreactor systems : Enhance mixing and heat transfer for exothermic steps (e.g., amidation). Use residence time distribution (RTD) analysis to minimize side reactions.
  • Continuous-flow crystallization : Optimize supersaturation levels to control crystal size and enantiomeric purity.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Advanced: What strategies mitigate racemization during prolonged storage?

Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to stabilize the chiral centers.
  • Solid-state NMR : Monitor amorphous vs. crystalline states, as amorphous phases accelerate racemization.
  • Additives : Incorporate chiral ligands (e.g., tartaric acid derivatives) in storage buffers to suppress enantiomer interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.